Cas no 38701-74-5 (1,1,1,3,3,3-Hexafluoro-2-propanol-d2)

1,1,1,3,3,3-Hexafluoro-2-propanol-d2 (HFIP-d2) is a deuterated analog of hexafluoro-2-propanol (HFIP), where the hydroxyl hydrogen is replaced by deuterium. This compound is widely used as a solvent in NMR spectroscopy due to its ability to provide a deuterium lock signal without interfering with proton analysis. Its strong hydrogen-bonding capacity and low nucleophilicity make it valuable in peptide and polymer research, particularly for stabilizing secondary structures. HFIP-d2 also serves as a reagent in organic synthesis, offering enhanced kinetic isotope effects in mechanistic studies. The high thermal stability and volatility of HFIP-d2 further facilitate its use in specialized analytical and synthetic applications.
1,1,1,3,3,3-Hexafluoro-2-propanol-d2 structure
38701-74-5 structure
Product Name:1,1,1,3,3,3-Hexafluoro-2-propanol-d2
CAS No:38701-74-5
MF:C3H2F6O
MW:170.050125598907
MDL:MFCD00037559
CID:89316
PubChem ID:24867618
Update Time:2025-10-15

1,1,1,3,3,3-Hexafluoro-2-propanol-d2 Chemical and Physical Properties

Names and Identifiers

    • 1,1,1,3,3,3-hexafluoro[2-2H]propan-2-[2H]ol
    • 1,1,1,3,3,3-Hexafluoro-2-propanol-d2
    • 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL, [D2]
    • 1,1,1,3,3,3-HEXAFLUOROISOPROPANOL-D2
    • Deuterated 1,1,1,3,3,3-hexafluoro-2-propanol,Deuterated HFP,HFP-d2
    • Deuterated 1,1,1,3,3,3-hexafluoro-2-propanol
    • Deuterated HFP
    • HFIP-d2
    • HFP-d2
    • Hexafluoroisopropanol-d2
    • hexafluoro(?H)propan-2-(?H)ol
    • 2-deuterio-2-deuteriooxy-1,1,1,3,3,3-hexafluoropropane
    • SCHEMBL1414813
    • 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol
    • DTXSID30191995
    • BYEAHWXPCBROCE-AWPANEGFSA-N
    • EINECS 254-091-9
    • AKOS015903013
    • E79361
    • 38701-74-5
    • 1,1,1,3,3,3-Hexafluoro-2-propanol-d2 (HFIP-d2)
    • MFCD00037559
    • 1,1,1,3,3,3-Hexafluoro-2-propanol-d2, 99 atom % D
    • 1,1,1,3,3,3-HEXAFLUOROISOPROPANOL-D2 (D, 98%)
    • HEXAFLUORO((2)H)PROPAN-2-((2)H)OL
    • MDL: MFCD00037559
    • Inchi: 1S/C3H2F6O/c4-2(5,6)1(10)3(7,8)9/h1,10H/i1D,10D
    • InChI Key: BYEAHWXPCBROCE-AWPANEGFSA-N
    • SMILES: FC(C([2H])(C(F)(F)F)O[2H])(F)F

Computed Properties

  • Exact Mass: 170.01400
  • Monoisotopic Mass: 170.013537
  • Isotope Atom Count: 2
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 97.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Color/Form: liquid
  • Density: 1.615 g/mL at 25 °C
  • Melting Point: −4 °C (lit.)
  • Boiling Point: 59 °C(lit.)
  • Flash Point: 59°C
  • Refractive Index: n20/D 1.275(lit.)
  • PH: 3-4 (H2O)Aqueous solution
  • Water Partition Coefficient: Fully miscible in water.
  • PSA: 20.23000
  • LogP: 1.47190
  • Sensitiveness: Moisture Sensitive
  • Solubility: Soluble

1,1,1,3,3,3-Hexafluoro-2-propanol-d2 Security Information

1,1,1,3,3,3-Hexafluoro-2-propanol-d2 Pricemore >>

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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:38701-74-5)1,1,1,3,3,3-六氟代-2-氘代丙醇
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Additional information on 1,1,1,3,3,3-Hexafluoro-2-propanol-d2

1,1,1,3,3,3-Hexafluoro-2-propanol-d2 (CAS No. 38701-74-5): A Comprehensive Overview

1,1,1,3,3,3-Hexafluoro-2-propanol-d2 (CAS No. 38701-74-5) is a deuterated derivative of hexafluoroisopropanol (HFIP), a compound that has gained significant attention in various scientific and industrial applications. This compound is characterized by its unique chemical structure, which includes six fluorine atoms and two deuterium atoms. The presence of deuterium atoms makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques where the distinction between hydrogen and deuterium is crucial.

The chemical structure of 1,1,1,3,3,3-hexafluoro-2-propanol-d2 is represented by the formula C3D2F6O. The fluorine atoms confer high lipophilicity and stability to the molecule, while the deuterium atoms provide enhanced isotopic purity and reduced metabolic degradation. These properties make it an ideal solvent for a variety of applications in chemical biology, pharmaceutical research, and materials science.

In the field of chemical biology, 1,1,1,3,3,3-hexafluoro-2-propanol-d2 has been extensively used as a solvent for protein crystallization. Its unique solvation properties can help in stabilizing protein structures and improving the quality of crystals obtained. Recent studies have shown that this compound can significantly enhance the resolution of X-ray crystallography experiments, leading to more accurate structural determinations of complex biomolecules.

In pharmaceutical research, 1,1,1,3,3,3-hexafluoro-2-propanol-d2 has found applications in the development of new drug delivery systems. Its high lipophilicity allows it to penetrate biological membranes more effectively, making it a valuable tool in the formulation of lipophilic drugs. Additionally, the deuterium atoms can slow down metabolic processes, potentially extending the half-life of drugs and improving their therapeutic efficacy.

The use of 1,1,1,3,3,3-hexafluoro-2-propanol-d2 in materials science has also been explored. Its low surface tension and high volatility make it an excellent solvent for preparing thin films and coatings. Recent advancements in nanotechnology have leveraged these properties to create novel materials with enhanced mechanical and optical properties. For instance, it has been used in the synthesis of nanoscale metal organic frameworks (MOFs) with improved stability and catalytic activity.

From an analytical perspective, 1,1,1,3,3,3-hexafluoro-2-propanol-d2 is a valuable reagent in NMR spectroscopy. The presence of deuterium atoms allows for precise isotopic labeling and differentiation from hydrogen-containing compounds. This is particularly useful in studying complex mixtures where accurate quantification is essential. Recent research has demonstrated its effectiveness in elucidating the structures of natural products and synthetic compounds with high precision.

The synthesis of 1,1,1,3,3,3-hexafluoro-2-propanol-d2 typically involves several steps starting from hexafluoropropylene oxide (HFPO). The process involves reduction to form hexafluoropropanol followed by deuteration to introduce the deuterium atoms. The final product is purified through distillation to ensure high isotopic purity. This synthetic route has been optimized to achieve high yields and purity levels suitable for various applications.

In terms of safety and handling, 1,1,1,3,3,3-hexafluoro-2-propanol-d2 should be handled with care due to its volatility and potential for skin irritation. It is recommended to use appropriate personal protective equipment (PPE) such as gloves and goggles when working with this compound. Storage should be in a cool, dry place away from direct sunlight and sources of heat.

The future prospects for 1,1,1,3,3,3-hexafluoro-2-propanol-d2 are promising. Ongoing research is focused on expanding its applications in areas such as biocatalysis and green chemistry. For example, its use as a green solvent in enzymatic reactions has shown potential for reducing environmental impact while maintaining high reaction efficiency.

In conclusion, 1,1,1,3,3,3-hexafluoro-2-propanol-d2 (CAS No. 38701-74-5) is a versatile compound with a wide range of applications in chemical biology, pharmaceutical research, materials science, and analytical chemistry. Its unique chemical properties make it an invaluable tool for advancing scientific knowledge and developing innovative technologies.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:38701-74-5)1,1,1,3,3,3-Hexafluoro-2-propanol-d2
1635874
Purity:98%
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:38701-74-5)1,1,1,3,3,3-六氟代-2-氘代丙醇
LE1635874
Purity:99%
Quantity:25KG,200KG,1000KG
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